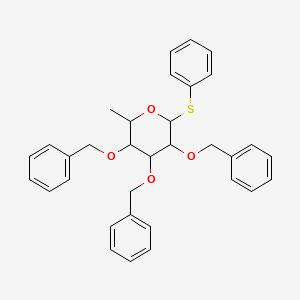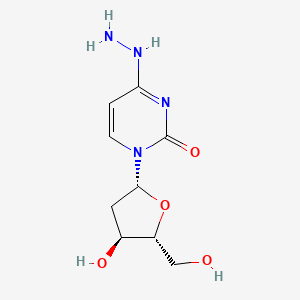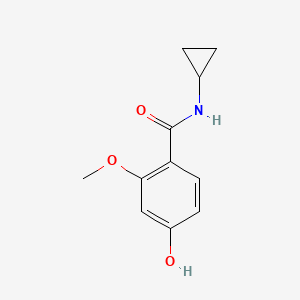
Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose is a complex carbohydrate derivative with significant applications in the biomedical sector. It is known for its role in the advancement of pharmaceuticals targeting various medical conditions. The compound has a molecular formula of C33H34O4S and a molecular weight of 526.69 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The process begins with the benzylation of hydroxyl groups at positions 2, 3, and 4 of the rhamnopyranose ringThe reaction conditions often involve the use of benzyl chloride and sodium hydride in an aprotic solvent such as dimethylformamide (DMF) under inert atmosphere.
Industrial Production Methods
Industrial production of Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzyl protecting groups.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deprotected rhamnopyranose derivatives.
Substitution: Various functionalized rhamnopyranose derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Investigated for its role in carbohydrate metabolism and enzyme interactions.
Medicine: Explored for its potential in drug development, particularly in targeting diseases related to carbohydrate metabolism.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose involves its interaction with specific enzymes and receptors in the body. The compound’s structure allows it to mimic natural carbohydrates, thereby influencing various biochemical pathways. The phenylthio group plays a crucial role in its binding affinity and specificity towards molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl 2,3,4-tri-O-benzyl-1-thio-beta-L-fucopyranoside: Similar in structure but differs in the sugar moiety.
Phenyl 2,3,4-tri-O-benzyl-alpha-L-thiorhamnopyranose: An isomer with different stereochemistry at the anomeric carbon.
Uniqueness
Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose is unique due to its specific configuration and the presence of the phenylthio group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical modifications makes it a versatile compound in research and industrial applications.
Eigenschaften
IUPAC Name |
2-methyl-3,4,5-tris(phenylmethoxy)-6-phenylsulfanyloxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O4S/c1-25-30(34-22-26-14-6-2-7-15-26)31(35-23-27-16-8-3-9-17-27)32(36-24-28-18-10-4-11-19-28)33(37-25)38-29-20-12-5-13-21-29/h2-21,25,30-33H,22-24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAOZACWMVPQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((3-Methoxythiophen-2-yl)methyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine hydrochloride](/img/structure/B12073029.png)
![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12073035.png)


![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12073055.png)







